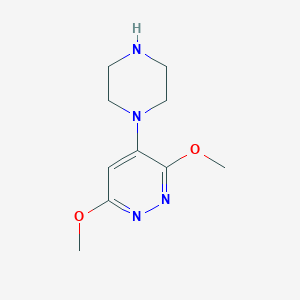
3,6-Dimetoxi-4-(piperazin-1-il)piridazina
Descripción general
Descripción
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine, commonly known as DPP, is a pyridazine derivative that has gained significant interest in various scientific fields due to its wide range of potential applications. It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is C10H16N4O2, and it has a molecular weight of 224.26 g/mol. More detailed structural analysis would require specific spectroscopic data which is not available in the retrieved information.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine include a density of 1.2±0.1 g/cm3, a boiling point of 433.4±40.0 °C at 760 mmHg, and a flash point of 215.9±27.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de la 3,6-Dimetoxi-4-(piperazin-1-il)piridazina. A continuación, se presenta un análisis completo que se centra en aplicaciones únicas en diversos campos. Cada sección proporciona información detallada específica de ese campo.
Desarrollo farmacéutico
Este compuesto puede servir como precursor o intermedio en la síntesis de productos farmacéuticos diseñados para inhibir enzimas o receptores involucrados en los procesos de la enfermedad. Por ejemplo, compuestos estructuralmente similares a la This compound se han explorado por su potencial para inhibir ADAMTS, una enzima implicada en afecciones inflamatorias y enfermedades que involucran la degradación del cartílago .
Síntesis química
En química sintética, este compuesto podría utilizarse en la creación de nuevas bibliotecas químicas. Puede actuar como un bloque de construcción para derivados modificados estructuralmente con posibles actividades biológicas, como se ha visto en investigaciones relacionadas que involucran derivados de benzotiazol vinculados a piperazina .
Investigación agrícola
Compuestos con estructuras de piperazina se han investigado por su posible uso como agentes antifúngicos en la agricultura . Este compuesto podría estudiarse para aplicaciones similares.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, piperazine derivatives can act as dopamine and serotonin antagonists , suggesting that they might interact with their targets by blocking the action of these neurotransmitters.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound might affect pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound might have similar effects .
Análisis Bioquímico
Biochemical Properties
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. Inhibition of acetylcholinesterase by 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine leads to increased levels of acetylcholine, which can enhance cholinergic transmission . Additionally, this compound has shown interactions with butyrylcholinesterase, another enzyme involved in cholinergic pathways .
Cellular Effects
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in neuroprotection and anti-inflammatory responses . Furthermore, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is characterized by competitive inhibition, where 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine competes with acetylcholine for the active site . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained increases in acetylcholine levels .
Dosage Effects in Animal Models
The effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine within cells and tissues involve several mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization can influence the compound’s ability to modulate cellular processes and exert its effects.
Propiedades
IUPAC Name |
3,6-dimethoxy-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGJQWROGJKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



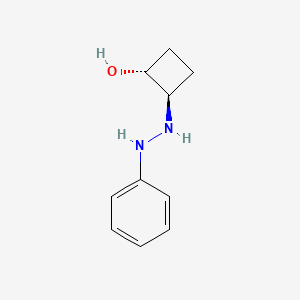



![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)
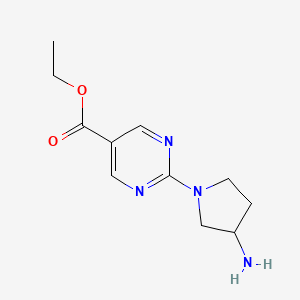
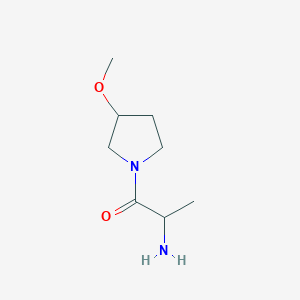
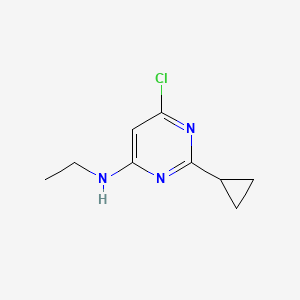
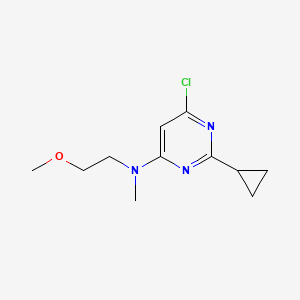
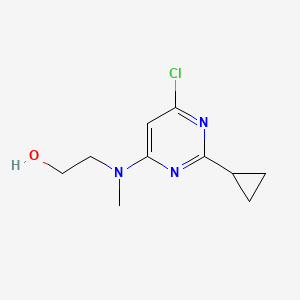
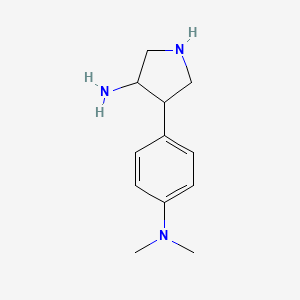
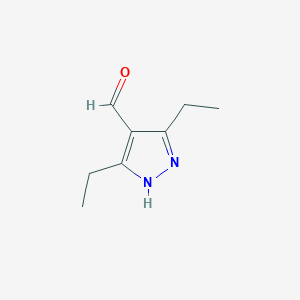
![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)